BenchChemオンラインストアへようこそ!

salvinorin B 2-methoxy-2-propyl ether

Salvinorin B 2-methoxy-2-propyl ether kappa opioid receptor binding affinity Ki comparison

Salvinorin B 2-methoxy-2-propyl ether (SB-2-MPE, CHEMBL429026) is a semi-synthetic neoclerodane diterpene derived from the natural product salvinorin A, functioning as a potent and highly selective full agonist at the κ-opioid receptor (KOPR). It belongs to the alkoxymethyl ether class of salvinorin B derivatives, which are recognized for their sub-nanomolar to low-nanomolar KOPR binding affinities and negligible activity at μ- and δ-opioid receptors.

Molecular Formula C25H34O8
Molecular Weight 462.5 g/mol
Cat. No. B10853099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesalvinorin B 2-methoxy-2-propyl ether
Molecular FormulaC25H34O8
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(C)(C)OC)C)C4=COC=C4
InChIInChI=1S/C25H34O8/c1-23(2,30-6)33-17-11-16(21(27)29-5)24(3)9-7-15-22(28)32-18(14-8-10-31-13-14)12-25(15,4)20(24)19(17)26/h8,10,13,15-18,20H,7,9,11-12H2,1-6H3/t15-,16-,17-,18-,20-,24-,25-/m0/s1
InChIKeyCRCQUPUJAMIWQE-AZKXBNKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvinorin B 2-Methoxy-2-Propyl Ether – Potent and Selective Kappa Opioid Receptor Agonist for Neuroscience Research Procurement


Salvinorin B 2-methoxy-2-propyl ether (SB-2-MPE, CHEMBL429026) is a semi-synthetic neoclerodane diterpene derived from the natural product salvinorin A, functioning as a potent and highly selective full agonist at the κ-opioid receptor (KOPR) [1]. It belongs to the alkoxymethyl ether class of salvinorin B derivatives, which are recognized for their sub-nanomolar to low-nanomolar KOPR binding affinities and negligible activity at μ- and δ-opioid receptors [2].

Why Salvinorin B 2-Methoxy-2-Propyl Ether Cannot Be Simply Replaced by Other Salvinorin-Derived KOPR Agonists


Within the salvinorin B alkoxymethyl ether series, seemingly minor structural modifications at the C-2 acetal carbon produce profound, non-linear effects on KOPR binding affinity and functional potency. For instance, dimethyl substitution at the acetal carbon (as in SB-2-MPE) reduces affinity by more than 100-fold relative to the unsubstituted methoxymethyl ether (MOM-Sal B) [1]. Conversely, mono-substitution is better tolerated, and the nature of the alkoxy group (methoxy vs. ethoxy vs. propoxy) further modulates potency and selectivity [1]. These steep structure-activity relationships mean that substitution with a different alkoxymethyl ether—or with salvinorin A itself—cannot replicate the specific pharmacological profile of SB-2-MPE. Generic interchange therefore risks introducing unwanted potency shifts, altered signaling bias, or changes in metabolic stability that undermine experimental reproducibility.

Head-to-Head Quantitative Differentiation Evidence for Salvinorin B 2-Methoxy-2-Propyl Ether


KOPR Binding Affinity (Ki) – Direct Comparison with Parent Compounds and Closest Alkoxymethyl Ether Analogs

In a direct head-to-head comparison using [3H]diprenorphine competition binding at CHO cells stably expressing the human KOPR, SB-2-MPE (compound 19) exhibited a Ki of 72 ± 13 nM. This affinity is approximately 30-fold weaker than salvinorin A (compound 1, Ki = 2.4 ± 0.4 nM), approximately 120-fold weaker than MOM-Sal B (compound 5, Ki = 0.60 ± 0.07 nM), and approximately 225-fold weaker than the most potent analog, ethoxymethyl ether EOM-Sal B (compound 6, Ki = 0.32 ± 0.02 nM) [1]. The 100-fold affinity loss relative to MOM-Sal B is attributable to dimethyl substitution at the acetal carbon of the C-2 alkoxymethyl group [1].

Salvinorin B 2-methoxy-2-propyl ether kappa opioid receptor binding affinity Ki comparison

KOPR Functional Potency (EC50) – Intrinsic Activity Profile Across the Alkoxymethyl Ether Series

Functional potency was assessed in the [35S]GTPγS binding assay using CHO-hKOR membranes, reflecting G-protein activation downstream of KOPR. SB-2-MPE (compound 19) exhibited an EC50 of 72 ± 5 nM and acted as a full agonist (Emax within 81–106% relative to U50,488H) [1]. In the same assay, salvinorin A showed EC50 = 1.8 ± 0.5 nM, MOM-Sal B EC50 = 0.40 ± 0.04 nM, and EOM-Sal B EC50 = 0.14 ± 0.01 nM [1]. SB-2-MPE is thus approximately 40-fold less potent than salvinorin A, approximately 180-fold less potent than MOM-Sal B, and approximately 514-fold less potent than EOM-Sal B in activating G-protein signaling [1].

Salvinorin B 2-methoxy-2-propyl ether kappa opioid receptor functional activity GTPγS binding EC50

KOPR Selectivity Over Mu and Delta Opioid Receptors – Class-Level Evidence for the Alkoxymethyl Ether Series

The broader alkoxymethyl ether series demonstrates exceptional selectivity for KOPR over μ- and δ-opioid receptors. Across all compounds tested in the Munro et al. (2008) series, no specific binding was detected at μ or δ receptors at concentrations up to 1 μM (Ki > 1,000 nM) [1]. For the ethoxymethyl ether (compound 6), this translates to μ/κ and δ/κ selectivity ratios exceeding 3,000-fold [1]. While individual μ/δ Ki values for SB-2-MPE were not separately reported, the uniformly negligible μ/δ affinity across the entire alkoxymethyl ether scaffold strongly supports that SB-2-MPE shares this high KOPR selectivity profile [1].

Salvinorin B 2-methoxy-2-propyl ether kappa opioid receptor selectivity mu delta opioid receptor

Acetal Carbon Substitution Tolerance – Structural Determinant of Potency and Ligand Design Relevance

The dimethyl acetal carbon substitution that defines SB-2-MPE (compound 19) results in a greater than 100-fold reduction in KOPR affinity compared to the unsubstituted MOM-Sal B (compound 5, Ki = 0.60 nM vs. 72 nM) [1]. This is in marked contrast to mono-substitution at the acetal carbon (tetrahydropyranyl ether 20, Ki = 4.0 ± 0.4 nM), which retains substantial affinity, and to alkoxy group variation (EOM-Sal B, Ki = 0.32 nM), which actually enhances potency [1]. This differential tolerance pattern provides a critical SAR landmark: disubstitution at the acetal carbon is far more detrimental to KOPR binding than mono-substitution or alkoxy group expansion, establishing SB-2-MPE as a definitive negative-control or affinity-attenuated reference compound for alkoxymethyl ether KOPR agonist studies [1].

Salvinorin B 2-methoxy-2-propyl ether acetal carbon substitution structure-activity relationship

In Vivo Duration of Action – Class-Level Inference from the Methoxymethyl Ether Analog

The closely related methoxymethyl ether analog, MOM-Sal B, produces KOPR-mediated behavioral effects lasting approximately 3 hours in mice, compared to less than 30 minutes for salvinorin A [1]. Specifically, MOM-Sal B (0.05–1 mg/kg s.c.) induced dose-dependent immobility in mice lasting ~3 h, an effect blocked by the KOPR antagonist norbinaltorphimine [1]. Salvinorin A at 10 mg/kg elicited neither antinociception nor hypothermia 30 min after administration to rats, confirming its short in vivo half-life [1]. While direct duration data for SB-2-MPE have not been published, its structural membership in the alkoxymethyl ether class—which uniformly demonstrates enhanced metabolic stability relative to the acetate ester of salvinorin A—supports the expectation of a similarly extended duration of action [2].

Salvinorin B 2-methoxy-2-propyl ether in vivo duration of action kappa opioid receptor agonist

Chemical Stability Advantage of Alkoxymethyl Ethers Over the Acetate Ester of Salvinorin A

Alkoxymethyl ethers, including SB-2-MPE, possess inherent chemical stability advantages over the C-2 acetate ester present in salvinorin A. Salvinorin A is readily deacetylated by weak bases, and the resulting α-hydroxy ketone is highly sensitive to strong bases, nucleophiles, organometallic reagents, and hydride reagents [1]. In contrast, alkoxymethyl ethers are stable under these same conditions, enabling harsher synthetic transformations at other positions of the salvinorin scaffold [1]. This stability advantage also extends to potential metabolic stability in vivo: the MOM ether showed equal in vitro activity against HIV to the corresponding acetate while demonstrating greater stability in plasma [1].

Salvinorin B 2-methoxy-2-propyl ether chemical stability alkoxymethyl ether

Key Research Application Scenarios for Salvinorin B 2-Methoxy-2-Propyl Ether Based on Quantitative Differentiation Evidence


SAR Reference Compound for C-2 Acetal Carbon Steric Tolerance Studies

SB-2-MPE serves as a definitive structural probe for defining the steric boundary at the C-2 acetal carbon of the KOPR binding pocket. Its >100-fold affinity loss relative to MOM-Sal B establishes the maximum tolerated substitution at this position, guiding rational design of next-generation KOPR ligands [1]. Procurement of SB-2-MPE alongside MOM-Sal B, EOM-Sal B, and the tetrahydropyranyl ether (compound 20) enables systematic SAR campaigns mapping the relationship between C-2 substitution pattern and KOPR affinity, functional potency, and signaling bias.

Moderate-Affinity KOPR Agonist Tool for Graded Receptor Activation Studies

With a Ki of 72 nM and EC50 of 72 nM, SB-2-MPE occupies a uniquely moderate affinity/potency niche within the alkoxymethyl ether series [1]. This profile is ideal for experiments requiring partial KOPR occupancy or graded dose-response analysis without the supersaturating receptor engagement typical of sub-nanomolar agonists like EOM-Sal B. Applications include concentration-response studies of KOPR-mediated signaling bias, receptor reserve analysis, and protocols where rapid washout or reversibility is desired.

Extended-Duration KOPR Agonist for Behavioral Pharmacology and Chronic Dosing Paradigms

Based on the ~3-hour duration of action established for the closely related MOM-Sal B, SB-2-MPE is expected to enable sustained KOPR activation in vivo [1]. This extended window supports behavioral pharmacology protocols (drug discrimination, conditioned place preference, locomotor activity) that cannot be performed within the <30-minute window of salvinorin A [1]. The prolonged action also facilitates chronic intermittent dosing studies relevant to mood disorder and addiction research, where sustained but not continuous KOPR engagement is the desired pharmacological intervention [2].

Chemically Stable Synthetic Intermediate for Salvinorin Scaffold Diversification

The alkoxymethyl ether protecting group of SB-2-MPE withstands synthetic conditions (strong bases, nucleophiles, organometallic reagents) that degrade the labile acetate ester of salvinorin A [1]. This enables further chemical diversification at positions incompatible with salvinorin A—such as C-12 modifications or furan ring functionalization—without risking C-2 deprotection or degradation. Laboratories engaged in medicinal chemistry optimization of the salvinorin scaffold can procure SB-2-MPE as a key intermediate for generating focused libraries while maintaining KOPR affinity at a manageable baseline.

Quote Request

Request a Quote for salvinorin B 2-methoxy-2-propyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.